Cas no 1508092-53-2 (8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride)

8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is a bicyclic sulfonyl chloride derivative with a rigid oxa-aza framework, offering unique reactivity in organic synthesis. Its strained ring system enhances electrophilic character, making it a valuable intermediate for sulfonamide formation and other nucleophilic substitution reactions. The compound's fused heterocyclic structure provides steric and electronic constraints that can influence selectivity in bond-forming processes. Its stability under controlled conditions allows for precise functionalization, while its reactivity enables efficient derivatization for applications in medicinal chemistry and materials science. The product is particularly useful for introducing sulfonamide moieties into complex molecular architectures, facilitating the development of bioactive compounds and advanced functional materials.
8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride structure
1508092-53-2 structure
Product Name:8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride
CAS No:1508092-53-2
MF:C6H10ClNO3S
MW:211.666499614716
MDL:MFCD21761898
CID:5243579
PubChem ID:66392863
Update Time:2025-06-08

8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
    • 8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride
    • MDL: MFCD21761898
    • Inchi: 1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2
    • InChI Key: NEWODARBPUBMBR-UHFFFAOYSA-N
    • SMILES: C12OC(CC1)CN(S(Cl)(=O)=O)C2

8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride Pricemore >>

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Additional information on 8-oxa-3-azabicyclo3.2.1octane-3-sulfonyl chloride

Introduction to 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS No. 1508092-53-2)

8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS No. 1508092-53-2) is a specialized organic compound with a unique molecular structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bicyclic framework and sulfonyl chloride functional group, has garnered significant attention due to its potential in the development of novel therapeutic agents.

The molecular formula of 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is C9H14O4S, and it has a molecular weight of approximately 214.27 g/mol. The compound's structure features an eight-membered ring containing an oxygen atom and a nitrogen atom, with a sulfonyl chloride group attached to the nitrogen atom. This unique arrangement provides the molecule with specific chemical properties that make it valuable in various synthetic processes and biological studies.

In recent years, the study of 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has been driven by its potential as a building block for the synthesis of more complex molecules, particularly those with therapeutic relevance. The sulfonyl chloride functional group is highly reactive and can readily participate in nucleophilic substitution reactions, making it an ideal candidate for the synthesis of sulfonamides and other derivatives that are crucial in drug discovery.

Sulfonamides, derived from compounds like 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride, have been extensively studied for their antibacterial and anti-inflammatory properties. Recent research has shown that sulfonamides can inhibit specific enzymes involved in bacterial metabolism, making them effective against a wide range of pathogens. Additionally, these compounds have demonstrated potential in the treatment of inflammatory diseases, such as arthritis and Crohn's disease.

Beyond its use in the synthesis of sulfonamides, 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has also been explored for its role in the development of novel antiviral agents. The bicyclic framework provides structural rigidity that can enhance the binding affinity of molecules to viral targets, potentially leading to more effective antiviral drugs. Studies have shown that derivatives of this compound can inhibit viral replication by interfering with key viral enzymes or by modulating host cell pathways essential for viral infection.

In the context of cancer research, 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has shown promise as a scaffold for the design of targeted therapies. The compound's ability to form stable complexes with metal ions has led to its use in the development of metal-based anticancer agents. These complexes can selectively target cancer cells while minimizing toxicity to healthy tissues, offering a more precise and effective treatment approach.

The synthetic versatility of 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has also been leveraged in the field of materials science. Researchers have utilized this compound as a monomer or cross-linking agent in the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability. These polymers have found applications in various industries, including electronics, coatings, and biomedical devices.

In summary, 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS No. 1508092-53-2) is a versatile organic compound with significant potential in multiple areas of research and development. Its unique molecular structure and reactive functional groups make it an invaluable tool for synthetic chemists and pharmaceutical researchers working on the next generation of therapeutic agents and advanced materials.

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